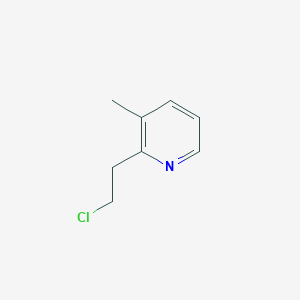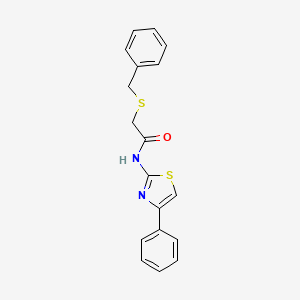
5-Phenylpyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrimidine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C11H7N3. It is a derivative of pyrimidine, characterized by the presence of a phenyl group at the 5-position and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted phenylpyrimidines.
Scientific Research Applications
Chemistry: 5-Phenylpyrimidine-2-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in the development of new chemical entities .
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies. It is often used in the design of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial activities. These derivatives are evaluated for their efficacy and safety in preclinical and clinical studies .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are investigated for their potential as active ingredients in various formulations .
Mechanism of Action
The mechanism of action of 5-Phenylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile: A closely related compound with similar structural features but lacking the phenyl group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another derivative with additional amino and ethyl groups, showing different biological activities.
Uniqueness: 5-Phenylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in target proteins, while the cyano group provides a site for further chemical modifications .
Properties
Molecular Formula |
C11H7N3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-phenylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H |
InChI Key |
NGPYBPIBWUIBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)





![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)





![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)
